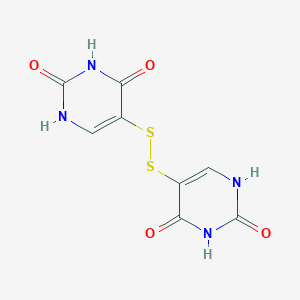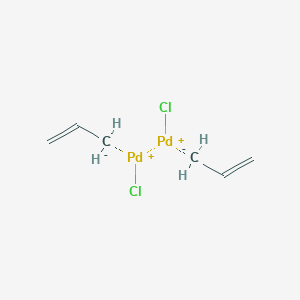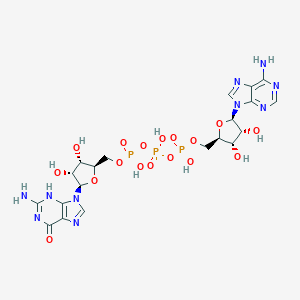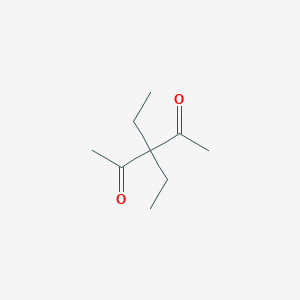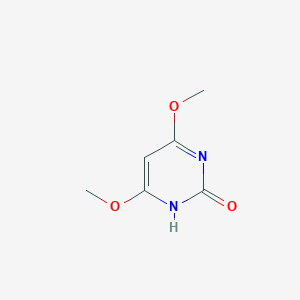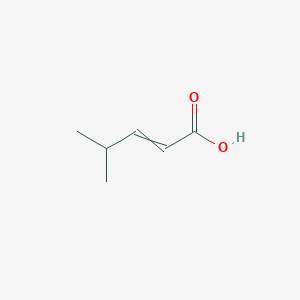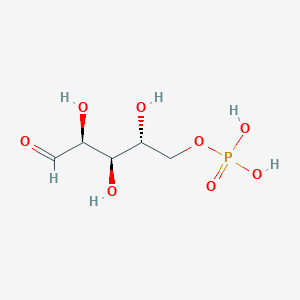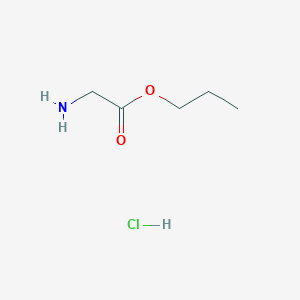
Propyl 2-aminoacetate Hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves domino reactions, highlighting methods that may be adaptable for Propyl 2-aminoacetate Hydrochloride. For example, functionalized 2-aminohydropyridines and 2-pyridinones were synthesized via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst. This demonstrates a method for constructing complex structures from simpler precursors, which could be relevant for synthesizing Propyl 2-aminoacetate Hydrochloride or its derivatives (Sun et al., 2011).
Molecular Structure Analysis
The molecular structure of chemical compounds similar to Propyl 2-aminoacetate Hydrochloride has been extensively studied. For instance, the molecular structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was determined by X-ray diffraction, offering insights into the atomic arrangement and potential reactivity of the molecule. Such studies are crucial for understanding the chemical and physical properties of a compound (Prasanth et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to Propyl 2-aminoacetate Hydrochloride include efficient synthesis methods, such as acyl chlorides reacting with alpha-isocyanoacetamides to form 2-acyl-5-aminooxazoles, which, after hydrolysis, yield alpha-ketoamides. This illustrates the reactivity and versatility of compounds within this class in forming a variety of functional groups and structures (Mossetti et al., 2010).
Wissenschaftliche Forschungsanwendungen
1. Pharmacological Evaluation in Cardiac and Coronary Applications
Propyl 2-aminoacetate Hydrochloride derivatives, specifically 2-n-propyl and 2-n-butyl aminoindene hydrochlorides, have been studied for their pharmacological actions on cardiac and coronary systems. These compounds demonstrate concentration-dependent relaxation of potassium-contracted strips of bovine extramural coronary vessels. Additionally, they can increase coronary flow in isolated rabbit hearts, indicating potential applications in treating ischemic heart disease due to their coronary dilation and negative inotropic effects (Piascik, Rahwan & Witiak, 1979).
2. Synthesis for Isotopomers in Radiopharmaceuticals
Research has been conducted on synthesizing isotopomers of 1-amino-2-propanol hydrochloride, a compound closely related to Propyl 2-aminoacetate Hydrochloride. This synthesis involves coupling reactions and reduction processes, indicating its relevance in creating labeled compounds for radiopharmaceutical applications (Iida, Nakajima & Kajiwara, 2008).
3. Role in Synthesis of Heterocyclic Substances and Antimicrobial Activity
Derivatives of Propyl 2-aminoacetate Hydrochloride, such as 2-arylhydrazononitriles, are key in synthesizing a wide variety of heterocyclic substances. These synthesized substances demonstrate promising antimicrobial activities against various bacterial strains and yeast, highlighting their potential in the development of new antimicrobial agents (Behbehani, Ibrahim, Makhseed & Mahmoud, 2011).
4. Physiologically Based Pharmacokinetic Modeling
FTY720, a compound related to Propyl 2-aminoacetate Hydrochloride, has been the subject of physiologically based pharmacokinetic modeling. This research provides insights into the distribution and metabolism of such compounds in various organs, which is crucial for understanding their pharmacokinetics in clinical applications, such as multiple sclerosis and organ transplant rejection (Meno-Tetang et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
propyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-3-8-5(7)4-6;/h2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMNSABUROTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926760 | |
| Record name | Propyl glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-aminoacetate Hydrochloride | |
CAS RN |
13049-01-9 | |
| Record name | Glycine, propyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13049-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl aminoacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





